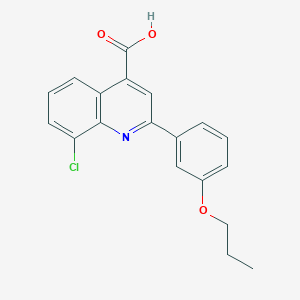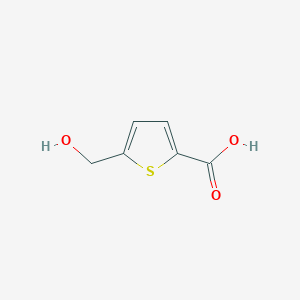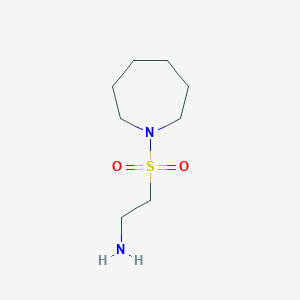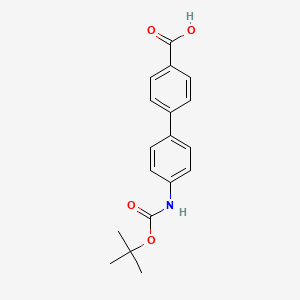
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, they do offer insights into the structural and chemical properties of related quinoline compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various chemical reactions, as seen in the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid, where an aminoquinoline ester reacts with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid to yield the tricyclic quinoline derivative . This suggests that the synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid could also involve multi-step reactions, possibly starting from a substituted quinoline and introducing the chloro and propoxyphenyl groups through electrophilic substitution and etherification reactions, respectively.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular arrangements due to their ability to participate in hydrogen bonding and π-π interactions. For instance, a dioxovanadium(V) complex with 4,8-Dihydroxyquinoline-2-carboxylic acid demonstrates a hexagonal molecular arrangement through π-π interactions, creating channel cavities occupied by water molecules . This indicates that 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid could also form specific molecular arrangements and potentially participate in similar interactions due to the presence of aromatic rings in its structure.
Chemical Reactions Analysis
Quinoline derivatives can form various chemical bonds and engage in proton-transfer reactions. The study of proton-transfer compounds of quinoline derivatives with 4,5-dichlorophthalic acid reveals the formation of one-dimensional hydrogen-bonded chain structures . These findings suggest that 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid may also engage in hydrogen bonding and could form salts or complexes with metals or other organic compounds, which could be explored in further studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid are not detailed in the provided papers, the properties of quinoline derivatives generally include moderate solubility in organic solvents, potential for crystalline structure formation, and the ability to form stable hydrates . The presence of functional groups such as carboxylic acid and chloro substituents can influence the acidity, reactivity, and overall stability of the compound. These properties are crucial for the compound's potential applications in pharmaceuticals and material science.
Aplicaciones Científicas De Investigación
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities . Here are some of the fields where quinoline derivatives have shown potential:
- Antimalarial : Quinoline derivatives have been found to have antimalarial activity .
- Anticancer : Some quinoline derivatives have shown potential in cancer treatment .
- Antibacterial : Certain 8-substituted quinoline carboxylic acids have shown antibacterial activity .
- Antifungal : Quinoline derivatives have been found to have antifungal properties .
- Anti-inflammatory : Quinoline derivatives have shown anti-inflammatory effects .
- Analgesic : Some quinoline derivatives have been used as pain relievers .
Direcciones Futuras
Propiedades
IUPAC Name |
8-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRRMYGDXCHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)



![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)


